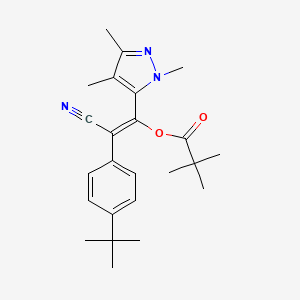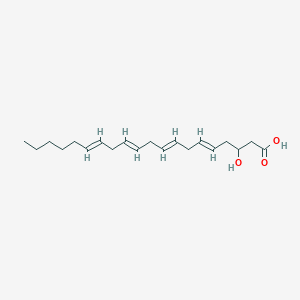
m-Azobenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-azobenzenesulfonic acid is azobenzene derivative carrying a single sulfonate substituent at the meta-position. It is a member of azobenzenes and an arenesulfonic acid. It is a conjugate acid of a m-azobenzenesulfonate.
Applications De Recherche Scientifique
1. Use in Molecular Materials
m-Azobenzenesulfonic acid, a type of azobenzene compound, plays a significant role in various scientific areas, particularly in the chemical industry. Historically, aromatic azo compounds have been extensively used as dyes. Their ability to undergo efficient cis-trans isomerization upon exposure to suitable radiation makes them excellent candidates for functioning as molecular switches. Various synthetic methods for azo compounds have been developed, highlighting their importance in material science (Merino, 2011).
2. Development of Conducting Polymers
Azobenzenesulfonic acid has been used to synthesize new dopants for polyaniline, a conducting polymer. This synthesis involves a diazotized coupling reaction, resulting in materials with increased conductivity, useful for high-temperature applications. The study of these materials provides insights into the relationship between dopant structure and the electrical properties of the polymers (Jayakannan et al., 2006).
3. Photoregulation in Polypeptide Membranes
In a study involving photoresponsive polypeptides, m-Azobenzenesulfonic acid was used to induce structural changes in membrane compositions. The research showed that UV light irradiation could cause a transition in the membrane structure, suggesting potential applications in fields like nanotechnology and bioengineering (Sato et al., 1989).
4. Modification of Nucleic Acids for Nanotechnology
Azobenzene derivatives, including m-Azobenzenesulfonic acid, have been explored for the modification of nucleic acids. Their introduction into nucleic acids aids in constructing light-switching biosystems and light-driven nanomachines, opening avenues in biotechnology and nanotechnology (Li et al., 2014).
5. Application in Photopharmaceuticals
Research has focused on using azobenzene compounds, including m-Azobenzenesulfonic acid derivatives, for in vivo applications like optically controlled drugs. These compounds have potential in targeted drug action with precise temporal control, particularly in photopharmacology (Dong et al., 2015).
6. Bioorthogonal Ligation and Biological Processes
m-Azobenzenesulfonic acid derivatives have been used in bioorthogonal ligation, demonstrating their utility in modifying surfaces and incorporating into functional peptides. This application is particularly relevant in the field of molecular biology and biochemistry (Poloni et al., 2014).
7. Environmental Applications
Studies on azobenzenesulfonic photoalignment materials have revealed their sensitivity and rewritability, particularly in relation to relative humidity. This characteristic is vital for applications in display technology and photonics, providing insights into the environmental influence on material properties (Shi et al., 2017).
Propriétés
Nom du produit |
m-Azobenzenesulfonic acid |
|---|---|
Formule moléculaire |
C12H10N2O3S |
Poids moléculaire |
262.29 g/mol |
Nom IUPAC |
3-phenyldiazenylbenzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O3S/c15-18(16,17)12-8-4-7-11(9-12)14-13-10-5-2-1-3-6-10/h1-9H,(H,15,16,17) |
Clé InChI |
NUUWITGRVBOIOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




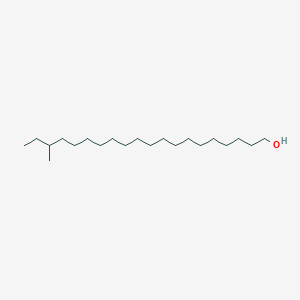
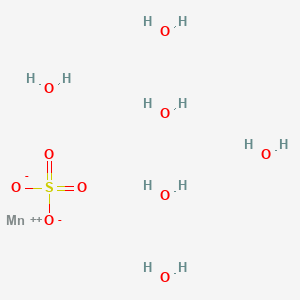
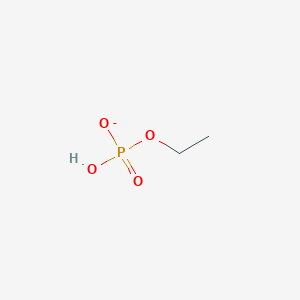

![{4-[(6-(ethoxycarbonyl)-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B1258500.png)

